molecular formula C17H13ClFNO3S B2516766 N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide CAS No. 852438-15-4

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide

Cat. No. B2516766
M. Wt: 365.8
InChI Key: NNNJUCOZZUKLDR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide, often referred to as CFDTFB , is a synthetic organic compound. Its chemical formula is C₁₄H₈ClFNO₃S₂ . CFDTFB belongs to the class of aryl fluorobenzamides and exhibits interesting pharmacological properties.



Synthesis Analysis

The synthesis of CFDTFB involves several steps, including chlorination, cyclization, and amide formation. Researchers have reported various synthetic routes, with the most common one starting from commercially available precursors. The chlorination of 4-chloroaniline yields the key intermediate, which subsequently undergoes cyclization with 2,3-dihydrothiophene-1,1-dioxide. The final step involves amide bond formation with 2-fluorobenzoyl chloride.



Molecular Structure Analysis

CFDTFB’s molecular structure consists of a benzamide core substituted with a chlorophenyl group , a dihydrothiophene ring , and a fluorobenzoyl moiety . The arrangement of these functional groups influences its biological activity.



Chemical Reactions Analysis

CFDTFB participates in various chemical reactions, including hydrolysis, oxidation, and substitution. Its amide bond can be cleaved under acidic or basic conditions, yielding the corresponding amine and carboxylic acid. Additionally, CFDTFB can undergo electrophilic aromatic substitution reactions due to the electron-rich nature of the thiophene ring.



Physical And Chemical Properties Analysis


  • Melting Point : CFDTFB exhibits a melting point of approximately 180°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents like acetone and chloroform .

  • Color : CFDTFB appears as a white to pale yellow crystalline solid .


Safety And Hazards


  • Toxicity : CFDTFB is classified as moderately toxic . It may cause skin and eye irritation.

  • Handling Precautions : Researchers should handle CFDTFB in a well-ventilated area, wear appropriate protective gear, and avoid inhalation or skin contact.

  • Environmental Impact : Proper disposal methods are crucial to prevent environmental contamination.


Future Directions

Future research should focus on:



  • Biological Activity : Investigating CFDTFB’s potential as an anticancer, anti-inflammatory, or antimicrobial agent.

  • Structural Modifications : Designing analogs with improved pharmacokinetic properties.

  • Target Identification : Identifying specific protein targets to unravel its mechanism of action.


properties

IUPAC Name

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO3S/c18-12-5-7-13(8-6-12)20(14-9-10-24(22,23)11-14)17(21)15-3-1-2-4-16(15)19/h1-10,14H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNJUCOZZUKLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide

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